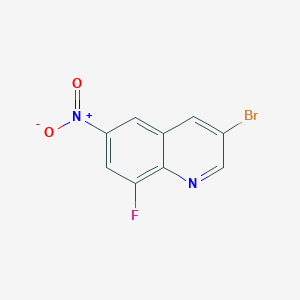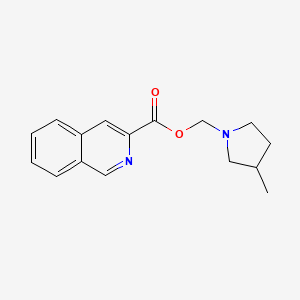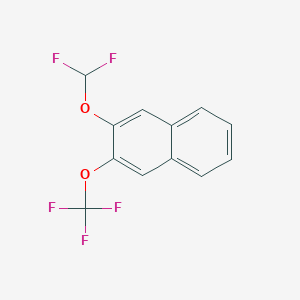
3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of 2-fluorobenzaldehyde with appropriate phenolic compounds under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2-fluorobenzaldehyde reacts with 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of the chromenone structure.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, while nitration and sulfonation can add nitro and sulfonyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Wirkmechanismus
The mechanism by which 3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one exerts its effects involves the interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In terms of its anticancer properties, the compound may inhibit cell proliferation by inducing apoptosis through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-fluorophenyl)-2-methylamino-cyclohexanone: A dissociative anesthetic related to ketamine.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(2-fluorophenyl)-5,7-dihydroxy-4H-chromen-4-one stands out due to its unique combination of a fluorophenyl group and a chromenone structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101068-34-2 |
|---|---|
Molekularformel |
C15H9FO4 |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO4/c16-11-4-2-1-3-9(11)10-7-20-13-6-8(17)5-12(18)14(13)15(10)19/h1-7,17-18H |
InChI-Schlüssel |
YVJRFKZMPCHVJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


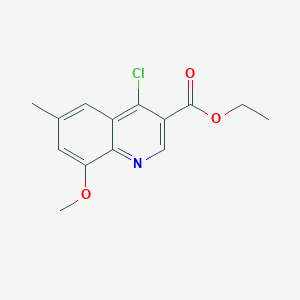


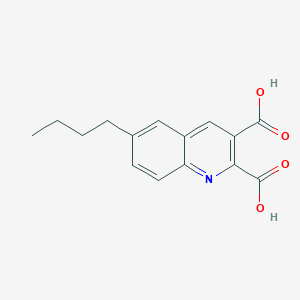

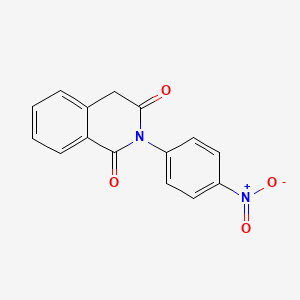
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

